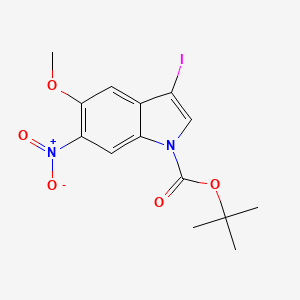

tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate

Description

Properties

Molecular Formula |

C14H15IN2O5 |

|---|---|

Molecular Weight |

418.18 g/mol |

IUPAC Name |

tert-butyl 3-iodo-5-methoxy-6-nitroindole-1-carboxylate |

InChI |

InChI=1S/C14H15IN2O5/c1-14(2,3)22-13(18)16-7-9(15)8-5-12(21-4)11(17(19)20)6-10(8)16/h5-7H,1-4H3 |

InChI Key |

USJGZDYZOABNGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)[N+](=O)[O-])OC)I |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Commercially available indole derivatives (e.g., 5-methoxyindole or 6-nitroindole).

- Iodinating agents such as N-iodosuccinimide (NIS) or iodine with oxidants.

- Boc-protecting reagents like di-tert-butyl dicarbonate (Boc₂O).

- Nitrating agents such as nitric acid or mixed acid systems (HNO₃/H₂SO₄).

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), DMAP catalyst, base (e.g., triethylamine), organic solvent (THF or DCM), room temperature | Protection of indole NH to form tert-butyl indole-1-carboxylate |

| 2 | Selective Iodination (3-position) | N-Iodosuccinimide (NIS) or iodine with oxidant, inert solvent (e.g., acetonitrile), 0°C to room temp | Introduction of iodine at C-3 position |

| 3 | Methoxylation (if starting from hydroxy precursor) | Methylating agent (e.g., dimethyl sulfate or methyl iodide), base (e.g., K₂CO₃), solvent (acetone or DMF) | Conversion of hydroxyl to methoxy group at C-5 or C-6 |

| 4 | Nitration (5- or 6-position) | Nitric acid or nitrating mixture (HNO₃/H₂SO₄), low temperature (<0°C), short reaction time | Introduction of nitro group at desired position |

| 5 | Purification | Chromatography (flash or preparative HPLC), recrystallization | Isolation of pure tert-butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate |

Research Findings and Analytical Data

Yield and Purity

- Typical yields for each step range from 70% to 90%, with overall yields around 40-60% after purification.

- Purity is confirmed by chromatographic techniques (HPLC, flash chromatography) and spectroscopic methods.

Spectroscopic Characterization

| Technique | Key Observations |

|---|---|

| ¹H NMR | Characteristic tert-butyl singlet (~1.4-1.5 ppm), aromatic protons at 7-8 ppm, methoxy singlet (~3.7-3.9 ppm) |

| ¹³C NMR | Carbonyl carbon at ~150-160 ppm, aromatic carbons consistent with substitution pattern |

| FT-IR | Strong C=O stretch near 1700 cm⁻¹, nitro group asymmetric and symmetric stretches near 1520 and 1350 cm⁻¹ |

| Mass Spectrometry (HRMS) | Molecular ion peak matching expected molecular weight (e.g., 373.19 g/mol), isotopic pattern confirming iodine presence |

Comparative Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, DCM, Acetonitrile | Dry, inert atmosphere preferred |

| Temperature | 0°C to room temp | Low temp critical for nitration and iodination |

| Reaction Time | 1–3 hours per step | Monitored by TLC or HPLC |

| Catalysts | DMAP (for Boc protection) | Enhances reaction rate |

| Purification | Flash chromatography, HPLC | Essential for high purity |

| Yield per Step | 70–90% | Dependent on reagent quality and control |

Chemical Reactions Analysis

tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted indole derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to tert-butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate exhibit anticancer properties. The indole structure is known for its role in the development of various anticancer agents. A study by Mothes et al. (2008) demonstrated that derivatives of indole can inhibit the proliferation of cancer cells, suggesting that this compound may possess similar bioactivity .

Antimicrobial Properties

Indole derivatives have been explored for their antimicrobial effects. A study focused on various substituted indoles, including those with nitro and methoxy groups, showed promising results against bacterial strains. The presence of the nitro group in this compound may enhance its antimicrobial efficacy due to its ability to interfere with microbial DNA synthesis .

Synthesis of Complex Molecules

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis. For example, the iodo group can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in constructing complex organic frameworks .

Development of Pharmaceuticals

The compound's structure is conducive to modifications that can lead to new pharmaceutical agents. By altering the functional groups attached to the indole ring, researchers can develop targeted therapies for diseases such as cancer and bacterial infections. The ability to fine-tune the chemical properties through synthetic modifications is a significant advantage in drug development .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Organic Chemistry, researchers synthesized several indole derivatives, including those related to this compound. The results indicated that these compounds effectively inhibited cancer cell lines, demonstrating potential as anticancer agents .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial properties of substituted indoles. The findings revealed that compounds with nitro and methoxy groups showed significant activity against Gram-positive bacteria, highlighting the potential application of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the methoxy group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

Key structural analogs differ in substituent type and position, impacting reactivity and applications:

- Iodo vs. Other Halogens : The iodine substituent in the target compound provides a heavy atom useful in crystallography and participates in metal-catalyzed coupling reactions. In contrast, chlorine (as in CAS 1209101-50-7) offers lower steric bulk but reduced polarizability, affecting reaction rates in cross-couplings .

- Nitro vs. Trifluoromethyl : The nitro group (strong electron-withdrawing) enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution. Trifluoromethyl (CAS 1209101-50-7) is also electron-withdrawing but less reactive toward nucleophiles, favoring applications in medicinal chemistry for metabolic stability .

- Methoxy vs. Methyl : Methoxy improves solubility via hydrogen bonding (TPSA ~30 Ų), whereas methyl (CAS 75178-90-4) increases hydrophobicity, impacting bioavailability .

Physicochemical Properties

- Hydrogen Bonding: Methoxy and nitro groups increase hydrogen bond acceptor count (e.g., TPSA ~90 Ų for the target), enhancing crystal packing predictability . In contrast, tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS 957204-30-7) has a hydroxyl donor, enabling stronger intermolecular interactions .

- Solubility : Methoxy and nitro groups may reduce logP compared to methyl or trifluoromethyl analogs, though experimental logP data are lacking in the evidence.

Biological Activity

tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by a complex structure that includes an indole ring with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 388.16 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research.

The presence of an iodine atom, a methoxy group, and a nitro group contributes to the chemical reactivity of this compound. The iodine atom is electrophilic, making it susceptible to nucleophilic substitution reactions, while the nitro group can enhance the compound's interaction with biological targets .

Anticancer Potential

Recent studies suggest that compounds with structural similarities to this compound may interact with proteins involved in cancer cell signaling pathways. This interaction is crucial for understanding how modifications to the indole scaffold can influence biological outcomes and therapeutic efficacy .

In vitro assays have demonstrated that similar indole derivatives exhibit significant antitumor activity. For instance, compounds from the indole family have shown promise in inhibiting tumor growth in various cancer models, including head and neck cancers .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary data indicate that it may inhibit key signaling pathways involved in cell proliferation and survival. The interactions with specific proteins can lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table highlights several compounds that share structural similarities with this compound, along with their CAS numbers and similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate | 1713160-51-0 | 0.97 |

| tert-butyl 3-bromo-6-cyano-1H-indole-1-carboxylate | 2089326-20-3 | 0.86 |

| tert-butyl 5-nitro-1H-indole-1-carboxylate | 166104-19-4 | 0.84 |

| tert-butyl 6-nitro-1H-indole-1-carboxylate | 219552-64-4 | 0.83 |

| tert-butyl 4-nitro-1H-indole-1-carboxylate | 913836-24-5 | 0.82 |

This table illustrates the diversity within the indole family and emphasizes how variations in substituents can lead to distinct biological activities .

Case Studies

A notable study investigated the effects of various indole derivatives on cancer cell lines. The results indicated that tert-butyl 3-iodo derivatives exhibited enhanced cytotoxicity compared to their non-substituted counterparts. Specifically, the introduction of iodine and nitro groups was associated with increased apoptosis rates in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.